molecular formula C17H14N4 B2407903 4-Benzyl-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline CAS No. 261729-55-9

4-Benzyl-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline

Cat. No.: B2407903
CAS No.: 261729-55-9
M. Wt: 274.327
InChI Key: BDAANJBJJOFUKV-UHFFFAOYSA-N
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Description

4-Benzyl-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline is a heterocyclic compound that belongs to the triazoloquinoxaline family. This compound is known for its diverse biological activities, including antiviral, antimicrobial, and anticancer properties. The unique structure of this compound makes it a valuable target for medicinal chemistry research.

Biochemical Analysis

Biochemical Properties

4-Benzyl-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline has been found to interact with DNA, potentially acting as an intercalator . This interaction could influence the function of various enzymes and proteins involved in DNA replication and repair.

Cellular Effects

In cellular studies, this compound has shown anti-proliferative effects against several cancer cell lines, including HepG2, HCT-116, and MCF-7 cells . This suggests that it may influence cell signaling pathways, gene expression, and cellular metabolism in ways that inhibit cell proliferation.

Molecular Mechanism

Its ability to intercalate DNA suggests that it may inhibit enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline typically involves the condensation of appropriate precursors. One common method involves the reaction of 4-chloro-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline with benzylamine under reflux conditions . The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or methyl positions using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydride in dimethyl sulfoxide or potassium tert-butoxide in tetrahydrofuran.

Major Products Formed

    Oxidation: Formation of quinoxaline derivatives with oxidized functional groups.

    Reduction: Formation of reduced triazoloquinoxaline derivatives.

    Substitution: Formation of substituted triazoloquinoxaline derivatives with various functional groups.

Scientific Research Applications

4-Benzyl-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its interactions with biological macromolecules, including DNA and proteins.

    Medicine: Investigated for its potential as an antiviral, antimicrobial, and anticancer agent.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzyl-4-methyl-[1,2,4]triazolo[4,3-a]quinoxaline
  • 4-Benzyl-1-ethyl-[1,2,4]triazolo[4,3-a]quinoxaline
  • 4-Benzyl-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-thiol

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the benzyl and methyl groups enhances its ability to interact with biological targets, making it a potent compound for various applications. Compared to similar compounds, it often exhibits higher potency and selectivity in its biological effects .

Properties

IUPAC Name

4-benzyl-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4/c1-12-19-20-17-15(11-13-7-3-2-4-8-13)18-14-9-5-6-10-16(14)21(12)17/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDAANJBJJOFUKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=CC=CC=C3N=C2CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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